molecular formula C10H21NO3S2 B561735 (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate CAS No. 681034-15-1

(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate

Cat. No. B561735
CAS RN: 681034-15-1
M. Wt: 267.402
InChI Key: WRGRMWJGHAOGQV-MRVPVSSYSA-N
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Description

“(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” is a sulfhydryl-reactive compound that is useful for reversibly sulfenylating thiol-containing molecules . It is a small compound that enables cysteines and other sulfhydryl groups to be reversibly blocked to facilitate the study of enzyme activation and other protein functions .


Synthesis Analysis

The synthesis of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” involves the reaction of MMTS with reduced sulfhydryls (-SH) resulting in their modification to dithiomethane (-S-S-CH3) . The reaction is reversible with DTT or TCEP, restoring the free sulfhydryl .


Molecular Structure Analysis

The molecular structure of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” can be found in various chemical databases .


Chemical Reactions Analysis

The primary chemical reaction of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” involves the conversion of sulfhydryl groups on cysteine side chains into -S-S-CH3 . This reaction is reversible with DTT or TCEP, restoring the free sulfhydryl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” can be found in various chemical databases .

Scientific Research Applications

Protein Modification

MTSSL is used in protein modification . It is a small compound that reversibly blocks cysteines and other sulfhydryl groups, enabling the study of enzyme activation and other protein functions . It converts sulfhydryl groups on cysteine side chains into -S-S-CH3 .

Enzyme Activation Studies

MTSSL is used to study enzyme activation . By blocking cysteines and other sulfhydryl groups, it allows researchers to investigate how enzymes are activated and how they function .

Investigation of Protein Functions

Apart from enzyme activation, MTSSL is also used to study other protein functions . By blocking sulfhydryl groups, it enables researchers to explore various aspects of protein functionality .

Biochemical Pathways Involving Thiol-dependent Enzymes

MTSSL is commonly used to study biochemical pathways involving thiol-dependent enzymes . It reacts with reduced sulfhydryls (-SH) resulting in their modification to dithiomethane (-S-S-CH3). Treatment with reducing agents, such as dithiothreitol (DTT), 2-mercaptoethanol (2-ME) or Tris (2-carboxyethyl) phosphine hydrochloride (TCEP), will cleave the disulfide groups to restore the original sulfhydryl .

Structural and Conformational Dynamics of Membrane Proteins

MTSSL is reported to be useful for investigating structural and conformational dynamics of membrane proteins . It is a cysteine-specific, flexible disulfide bond-forming paramagnetic nitroxide spin label probe .

Protein Aggregation Studies

MTSSL is used in the study of protein aggregation . By modifying cysteine residues, it allows researchers to investigate how proteins aggregate and the factors influencing this process .

Mechanism of Action

Target of Action

The primary target of (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate (hereafter referred to as the compound) is DNA , specifically the N7-deoxyguanosine and N3-deoxyadenosine . These are key components of DNA and play a crucial role in the structure and function of the genetic material.

Mode of Action

The compound acts as an alkylating agent . It methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine, and to a much lesser extent also methylates at other oxygen and nitrogen atoms in DNA bases . This methylation can interfere with the DNA’s normal functioning, leading to changes in the genetic material.

Biochemical Pathways

The compound’s action affects the DNA replication process . It is believed that the compound stalls replication forks, and cells that are homologous recombination-deficient have difficulty repairing the damaged replication forks . This can lead to a variety of downstream effects, including cell cycle arrest, apoptosis, or mutations.

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may have good bioavailability

Result of Action

The compound’s action results in DNA damage . This damage can lead to a variety of cellular effects, depending on the cell’s ability to repair the damage. In some cases, the damage may lead to cell death or apoptosis.

Safety and Hazards

The safety data sheet for “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” indicates that it is toxic if swallowed and causes skin and eye irritation . It may cause genetic defects and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

(3S)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGRMWJGHAOGQV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](C(N1O)(C)C)CSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654073
Record name S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate

CAS RN

681034-15-1
Record name S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How was (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate used to study the BetP transporter dynamics?

A1: The research used (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate, often abbreviated as MTSL, as a spin label to study the conformational changes of the BetP transporter. The spin label was attached to the protein, and Pulsed Electron-Electron Double Resonance (PELDOR) spectroscopy was employed to measure distances between the spin labels. These distances change as the protein undergoes conformational transitions. By analyzing the PELDOR data with molecular dynamics simulations, the researchers were able to correlate specific structural conformations of BetP with different stages of its transport cycle [].

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